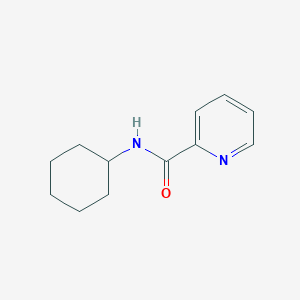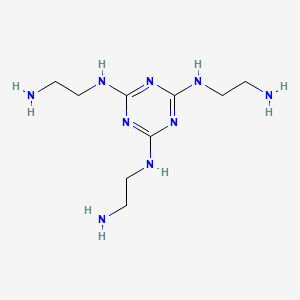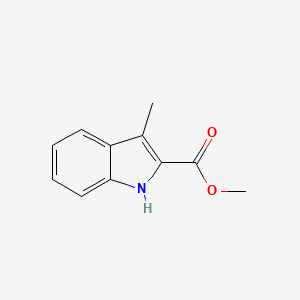
Methyl 3-methyl-1H-indole-2-carboxylate
Overview
Description
“Methyl 3-methyl-1H-indole-2-carboxylate” is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and synthetic pharmaceuticals . It is synthesized from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups .
Synthesis Analysis
The synthesis of “Methyl 3-methyl-1H-indole-2-carboxylate” involves a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis
The molecular structure of “Methyl 3-methyl-1H-indole-2-carboxylate” is characterized by a 1H-indole ring attached to a carboxylate group . The presence of the methyl group at the 3-position of the indole ring is a key feature of this compound .Chemical Reactions Analysis
“Methyl 3-methyl-1H-indole-2-carboxylate” undergoes various chemical reactions due to the presence of the indole ring and the carboxylate group . The indole ring can participate in electrophilic substitution reactions, while the carboxylate group can undergo reactions typical of carboxylic acids and their derivatives .Scientific Research Applications
Synthesis and Anticancer Activity
Methyl indole-3-carboxylate derivatives, specifically methyl 1-(3′-indolylmethane)-indole-3-carboxylate, have been synthesized and characterized for their potential as antitumor agents. These compounds have shown inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
Novel Synthesis Methods
Efficient synthesis methods for 1-methyl-1H-indole-3-carboxylate derivatives have been developed, demonstrating the importance of these compounds in medicinal chemistry. One such method involves cross-dehydrogenative coupling using Cu(II) as a catalyst (Akbari & Faryabi, 2023).
Fluorescence Studies
Methyl 3-arylindole-2-carboxylates exhibit interesting fluorescence properties, making them potential candidates for use as fluorescent probes. The fluorescence of these compounds varies with the nature of substituent groups and solvent sensitivity, indicating their potential in photophysical studies (Queiroz et al., 2007).
Carboxylation and Derivatization Techniques
Research has also focused on the carboxylation and subsequent derivatization of indole compounds. For example, Me2AlCl-mediated carboxylation of various 1-substituted indoles leads to the formation of indole-3-carboxylic acids and their derivatives, which are valuable in organic synthesis (Nemoto et al., 2016).
Thermodynamic Properties
Understanding the thermodynamic properties of alkyl 1H-indole carboxylate derivatives is crucial for their application in various scientific fields. Studies have been conducted to determine their molar enthalpies of formation and sublimation, combining experimental and computational approaches (Carvalho et al., 2016).
Interaction with Anions
Indole derivatives synthesized from β-brominated dehydroamino acids have shown significant spectral changes in fluorescence emission upon the addition of fluoride ions, indicating their potential as selective probes for fluoride detection (Pereira et al., 2010).
Future Directions
Indole and its derivatives, including “Methyl 3-methyl-1H-indole-2-carboxylate”, show good therapeutic prospects . Future research may focus on understanding their druggability and application in intestinal and liver diseases . Further studies may also explore the influence of diets and intestinal commensal bacteria on the metabolism of these compounds .
properties
IUPAC Name |
methyl 3-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12-10(7)11(13)14-2/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVZPYVEGDEHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396486 | |
| Record name | Methyl 3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-1H-indole-2-carboxylate | |
CAS RN |
104711-29-7 | |
| Record name | Methyl 3-methyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





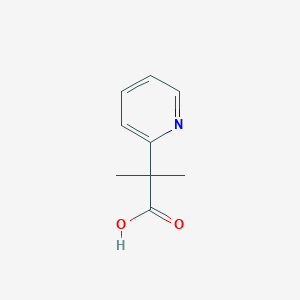
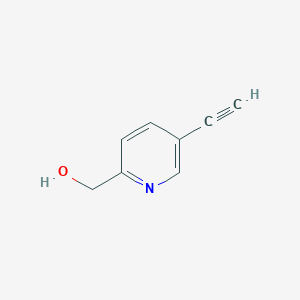
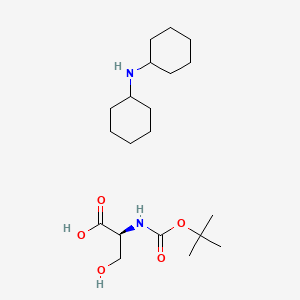
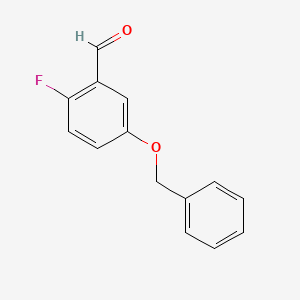
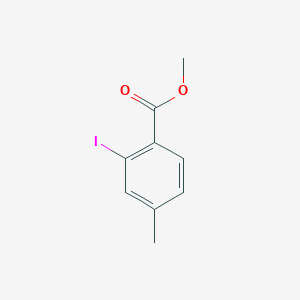
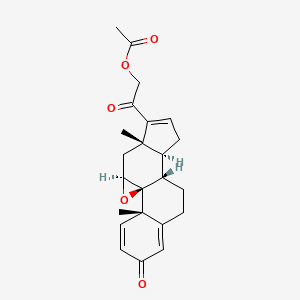
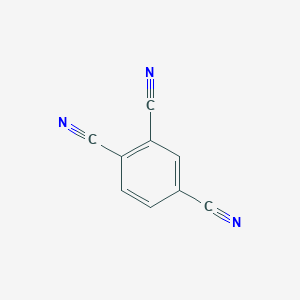
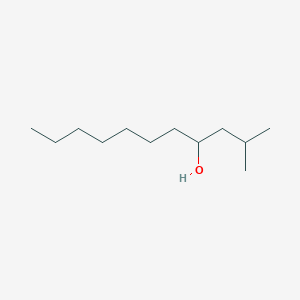
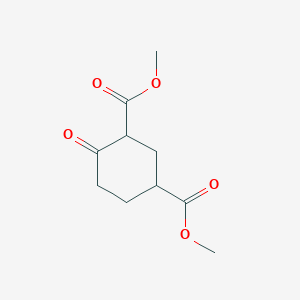
![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)
